Hypotensive Versus Pressor Cardiovascular Profile: BOHD vs. 2C‑D in Human Self‑Experimentation
BOHD exhibits a unique hypotensive response absent in its parent compound 2C‑D. In Shulgin's documented self‑experiments, a 50 mg oral dose of BOHD reduced blood pressure from 120/72 mmHg to 84/68 mmHg at the two‑hour mark while pulse remained steady at 60 bpm, a profile described as 'suggestive of adrenolytic toxicity' [1]. In contrast, 2C‑D produces a pressor effect: an anonymous report documented systolic blood pressure climbing to nearly 150 mmHg with heart rate peaking at 120 bpm following an unspecified dose [2]. This qualitative reversal of cardiovascular effect—hypotension with β‑hydroxy substitution versus hypertension without—establishes a critical differentiation metric for any cardiovascular safety assessment or mechanistic study.
| Evidence Dimension | Blood pressure change following oral administration in humans |
|---|---|
| Target Compound Data | BOHD: 120/72 → 84/68 mmHg (Δ systolic: −36 mmHg; Δ diastolic: −4 mmHg) at 2 h post 50 mg oral dose; pulse unchanged at 60 bpm |
| Comparator Or Baseline | 2C‑D: Systolic BP rose to ~150 mmHg; heart rate peaked at 120 bpm (anecdotal human report, dose unspecified) |
| Quantified Difference | Qualitative reversal: BOHD produces hypotension (−36 mmHg systolic) whereas 2C‑D produces hypertension (~+30 mmHg systolic from normal baseline) |
| Conditions | Human self‑experimentation; oral administration; single‑subject or anecdotal reporting (PiHKAL entry #16 for BOHD; Erowid experience report for 2C‑D) |
Why This Matters
This cardiovascular divergence dictates compound selection for any protocol where blood‑pressure modulation is a primary endpoint or exclusion criterion—BOHD serves as a unique hypotensive phenethylamine probe, whereas 2C‑D cannot substitute.
- [1] Shulgin, A.; Shulgin, A. PiHKAL: A Chemical Love Story; Transform Press: Berkeley, CA, 1991; Entry #16 BOHD. View Source
- [2] Erowid Experience Vault. 2C‑D – 'The Effect on BP Was Worrisome,' Report ID 107021, May 26, 2018. View Source
